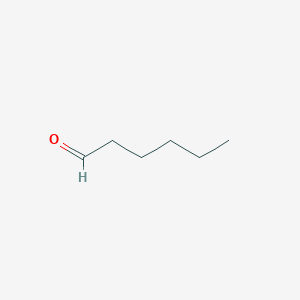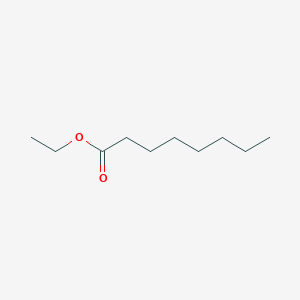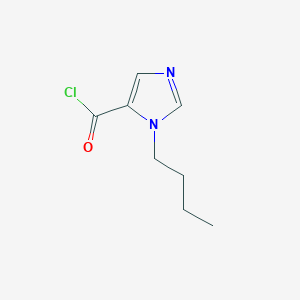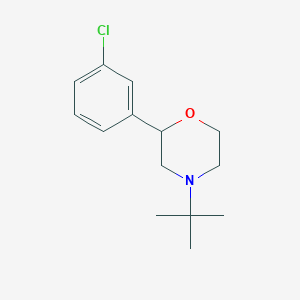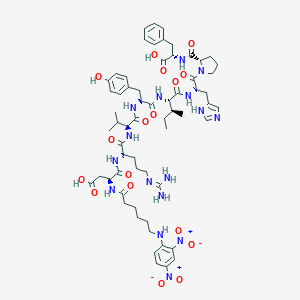
5'-O-Benzoyl-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-O-Benzoyl-3'-deoxythymidine, also known as Bz-dT, is a thymidine analog that has been widely used in scientific research. It is a modified nucleoside that has a benzoyl group attached to the 5'-position of the sugar moiety. This modification enhances its stability and makes it a useful tool in various biological studies.
Mecanismo De Acción
5'-O-Benzoyl-3'-deoxythymidine inhibits DNA polymerase activity by interfering with the normal base-pairing between nucleotides. It can also induce DNA damage by forming adducts with DNA, which can lead to the formation of DNA crosslinks and strand breaks. These mechanisms make 5'-O-Benzoyl-3'-deoxythymidine a potent inhibitor of DNA synthesis and a useful tool for studying DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
5'-O-Benzoyl-3'-deoxythymidine has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. 5'-O-Benzoyl-3'-deoxythymidine has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-O-Benzoyl-3'-deoxythymidine has several advantages as a research tool. It is stable and easy to handle, making it suitable for a wide range of experiments. Its modification enhances its stability and makes it resistant to degradation by nucleases. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
The use of 5'-O-Benzoyl-3'-deoxythymidine in scientific research is likely to continue to expand in the future. Some potential future directions include the development of new antiviral and anticancer agents based on 5'-O-Benzoyl-3'-deoxythymidine, the study of DNA repair mechanisms using 5'-O-Benzoyl-3'-deoxythymidine as a probe, and the use of 5'-O-Benzoyl-3'-deoxythymidine in the development of new diagnostic tools for DNA damage and repair.
Métodos De Síntesis
The synthesis of 5'-O-Benzoyl-3'-deoxythymidine involves the protection of the 5'-hydroxyl group of thymidine with a benzoyl group. This is followed by the deprotection of the 3'-hydroxyl group with a strong base, resulting in the formation of 5'-O-Benzoyl-3'-deoxythymidine. Several methods have been developed for the synthesis of 5'-O-Benzoyl-3'-deoxythymidine, including chemical synthesis and enzymatic methods.
Aplicaciones Científicas De Investigación
5'-O-Benzoyl-3'-deoxythymidine has been extensively used in scientific research as a probe for DNA synthesis and repair. It has been shown to inhibit DNA polymerase activity and induce DNA damage, making it a useful tool for studying DNA replication and repair mechanisms. 5'-O-Benzoyl-3'-deoxythymidine has also been used in the development of antiviral and anticancer agents.
Propiedades
Número CAS |
122621-07-2 |
|---|---|
Nombre del producto |
5'-O-Benzoyl-3'-deoxythymidine |
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |
Clave InChI |
DCZVYXDBKVTNMI-UONOGXRCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3 |
SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |
Otros números CAS |
122621-07-2 |
Sinónimos |
5'-O-benzoyl-3'-deoxythymidine ddTHd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








